

Commercial Suppliers and Pricing for 3,4-Dibromoanisole: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Dibromoanisole

Cat. No.: B1589524

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For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers, pricing, and key chemical data for **3,4-Dibromoanisole** (CAS No. 62415-74-1). Additionally, it outlines a representative synthetic protocol and a common cross-coupling application, complete with detailed experimental procedures and workflow diagrams.

Commercial Availability and Pricing

3,4-Dibromoanisole is readily available from a variety of chemical suppliers. The pricing is subject to change and depends on the purity and quantity required. Below is a summary of representative commercial suppliers and their listed prices.

Supplier	Quantity	Purity	Price (USD)
Abound	1g	99%	\$12.00[1]
5g	99%	\$17.00[1]	
25g	99%	\$49.00[1]	
100g	99%	\$168.00[1]	
MySkinRecipes	25g	95%	~\$82.50 (฿2,700.00) [2]
100g	95%	~\$282.80 (฿9,250.00) [2]	
500g	95%	~\$914.00 (฿29,900.00)[2]	
AccuStandard	1 mL	50 µg/mL in Methanol	\$45.00[3]
Sigma-Aldrich	-	98%	Price available upon login[4]
ChemicalBook	Various	Various	Inquiry required[5][6]

Note: Prices are approximate and may vary. It is recommended to consult the supplier's website for the most current pricing and availability.

Experimental Protocols

Synthesis of a Dibromoanisole Derivative: A Representative Protocol

While a specific protocol for the synthesis of **3,4-Dibromoanisole** was not found in the immediate search, a reliable method for a closely related compound, 2,4-Dibromoanisole, via Williamson ether synthesis is available and can be adapted.[7] This reaction involves the methylation of the corresponding dibromophenol.

Materials:

- 2,4-Dibromophenol
- Methyl Iodide
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous Acetonitrile
- Dichloromethane
- Distilled Water
- Anhydrous Sodium Sulfate

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dibromophenol (1.0 eq) in anhydrous acetonitrile.
- **Base Addition:** Add finely ground anhydrous potassium carbonate (3.0-4.0 eq) to the solution.
- **Methylation:** Stir the suspension and add methyl iodide (2.0-3.0 eq) dropwise at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically heated to reflux to ensure completion.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
- **Extraction:** To the residue, add distilled water and extract the product with dichloromethane (3x).
- **Purification:** Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

[7]

Application in Cross-Coupling: Suzuki-Miyaura Reaction

3,4-Dibromoanisole is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Materials:

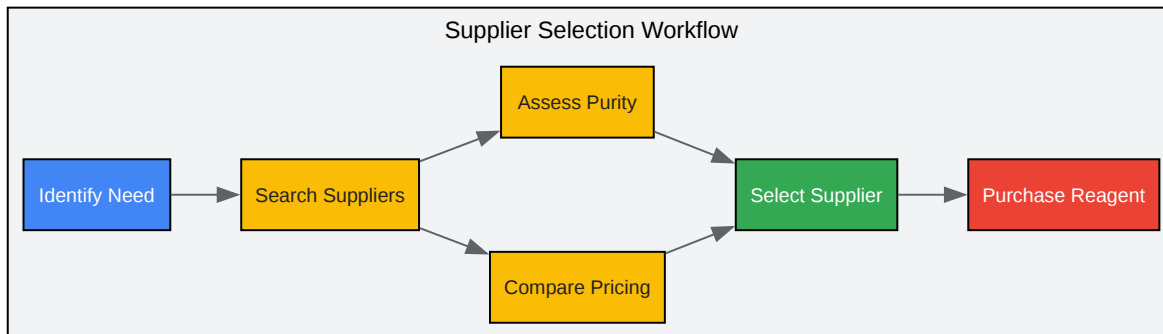
- **3,4-Dibromoanisole**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , K_3PO_4)
- Solvent (e.g., 1,4-dioxane/water mixture)

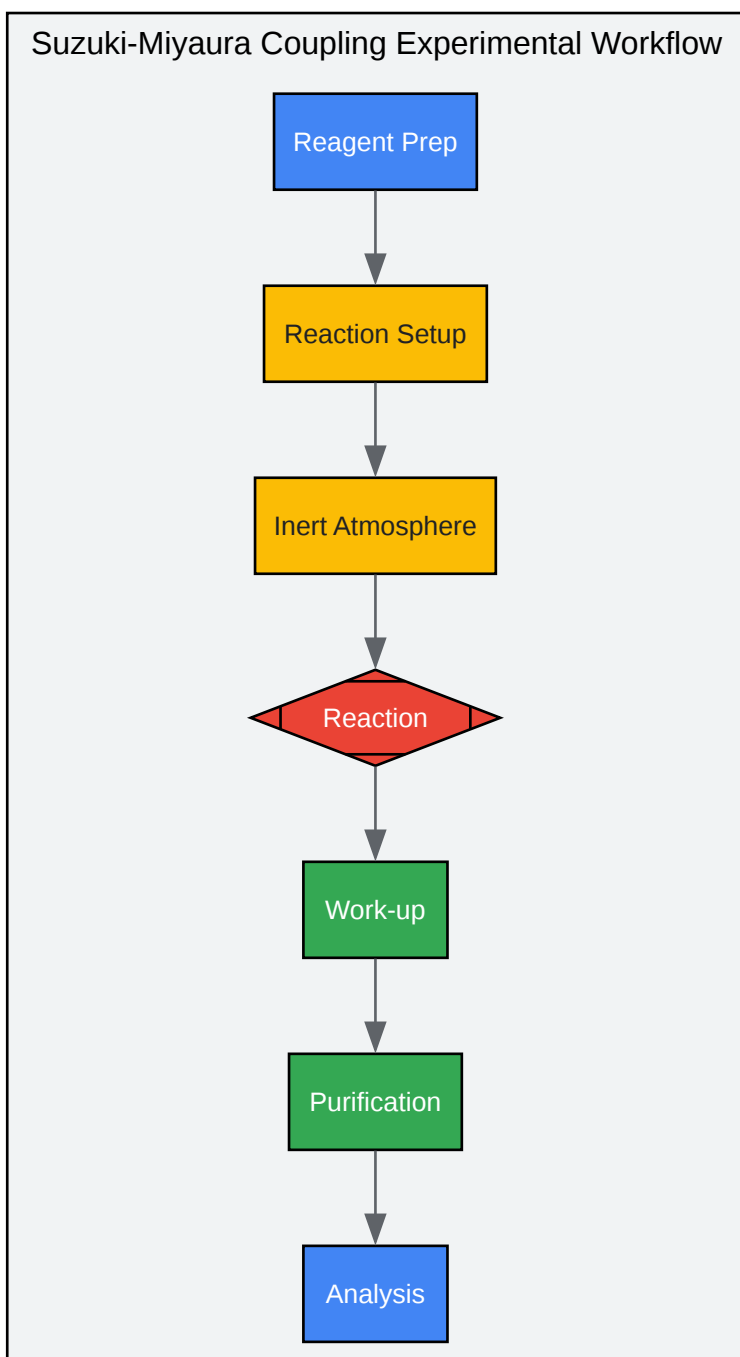
Procedure:

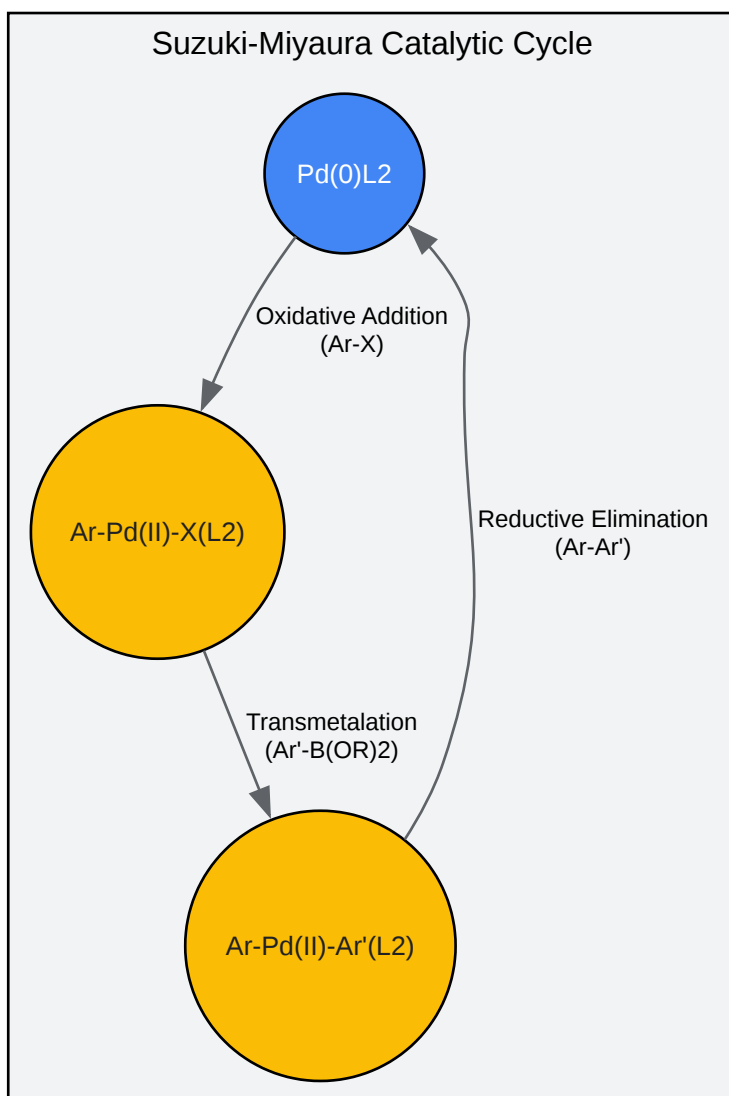
- **Reaction Setup:** To a flame-dried flask, add **3,4-dibromoanisole** (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.02-0.05 equiv).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) multiple times.
- **Solvent Addition:** Add the degassed solvent mixture to the flask.
- **Reaction:** Stir the reaction mixture at the appropriate temperature (often elevated, e.g., 80-100 °C) and monitor by TLC or GC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[8]

Visualizing Workflows and Pathways

To aid in the conceptualization of the procurement and experimental processes, the following diagrams have been generated using Graphviz.







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